REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][O:6][CH2:7][O:8][C:9](=O)[CH3:10])(=O)[CH3:2].[Cl:12][C:13]1[CH:18]=[CH:17]C(O)=C[CH:14]=1.[O-2].[Al+3].[O-2].[O-2].[Al+3]>ClC1C=CC=CC=1Cl>[Cl:12][C:13]1[CH:18]=[CH:17][C:1]([O:4][CH2:5][O:6][CH2:7][O:8][C:9]2[CH:10]=[CH:14][C:13]([Cl:12])=[CH:18][CH:17]=2)=[CH:2][CH:14]=1 |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCOCOC(C)=O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (pot temp. 180°-185° C.)
|
Type
|
CUSTOM
|
Details
|
Distillate was removed at about 10 ml/hr over a 4 hour period
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered hot
|
Type
|
CUSTOM
|
Details
|
triturated with light petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCOCOC2=CC=C(C=C2)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |